Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate
Description
Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is a quinoline-based small molecule featuring a 6-chloro-substituted quinoline core linked to a pyrrolidine-carbonyl group at position 3 and an ethyl benzoate ester at position 4 via an amino bridge.
Properties
IUPAC Name |
ethyl 3-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-2-30-23(29)15-6-5-7-17(12-15)26-21-18-13-16(24)8-9-20(18)25-14-19(21)22(28)27-10-3-4-11-27/h5-9,12-14H,2-4,10-11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERKFHULWTRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which is then functionalized with a pyrrolidine ring and an ethyl benzoate group. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Ring: This step involves the reaction of the quinoline derivative with pyrrolidine-1-carbonyl chloride under basic conditions to form the pyrrolidine-1-carbonyl quinoline intermediate.
Attachment of the Ethyl Benzoate Group: The final step involves the reaction of the intermediate with ethyl 3-aminobenzoate under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Quinoline Chloro Substituent (Position 6)
The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Morpholine | 6-morpholino derivative | Reflux in toluene, Pd catalysis | |
| Thiourea | Thioether analog | Microwave irradiation |
Pyrrolidine-1-Carbonyl Group
The amide bond is susceptible to acid/base hydrolysis :
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Hydrolysis with HCl/NaOH yields pyrrolidine and quinoline-3-carboxylic acid derivatives.
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Reductive amination with LiAlH₄ converts the carbonyl to a methylene group, forming a pyrrolidine-linked amine .
Benzoate Ester (Ethyl Group)
The ester undergoes:
Amino Group Modifications
The meta-amino linker between quinoline and benzoate participates in:
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Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) under reflux in methanol .
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Acylation with acetyl chloride to form acetamide derivatives .
Metal Coordination
The quinoline nitrogen and amide oxygen act as ligands for Zn²⁺ and Cu²⁺ , forming complexes with enhanced antibacterial activity .
Key Synthetic Routes
Structural Insights from Patents
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The 6-chloro-3-(pyrrolidine-1-carbonyl)quinoline motif is recurrent in kinase inhibitors (e.g., Factor XIa inhibitors , MET kinase inhibitors ).
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Substituents at the 4-amino position (e.g., benzoate esters) improve pharmacokinetic properties by enhancing solubility .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
- Antimalarial Activity : Research indicates that quinoline derivatives, including compounds similar to ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate, exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The structural features of such compounds are crucial for their inhibitory effects on protein kinases associated with the parasite .
- Protein Kinase Inhibition : The compound has been studied for its ability to inhibit specific protein kinases, such as PfPK6. Modifications to the quinoline structure significantly affect potency, highlighting the importance of functional groups in drug design . The presence of chloro and pyrrolidine moieties enhances biological activity, making it a candidate for further development in kinase-targeted therapies.
Pharmacological Insights
- Selectivity and Efficacy : The selectivity of this compound for certain kinases over others has been documented. Studies show that removing specific substituents can drastically alter potency, suggesting that careful structural optimization is essential for developing effective therapeutics .
- Prodrug Development : The compound's ester functionality allows it to be explored as a prodrug, enhancing solubility and bioavailability. Research into related quinoline prodrugs has demonstrated improved pharmacokinetic profiles, which could be applicable to this compound as well .
Case Study: Antimalarial Efficacy
A study demonstrated that derivatives of quinoline compounds showed significant antimalarial activity in rodent models. The lead compound exhibited a single-dose cure rate at an oral dose of 3 mg/kg, emphasizing the potential of structurally similar compounds in treating malaria .
Case Study: Kinase Inhibition
Research focusing on structural variations within quinoline derivatives revealed that specific modifications could enhance selectivity towards PfPK6 while reducing off-target effects. This approach underscores the importance of chemical structure in designing effective inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound shares a quinoline backbone with other derivatives but is distinguished by its unique substituents:
- Pyrrolidine-1-carbonyl moiety : Introduces conformational flexibility and hydrogen-bonding capacity, critical for target engagement.
- Ethyl benzoate ester : A common feature in prodrug designs, aiding solubility and metabolic stability.
Key analogs include:
Physicochemical Properties
- Stability : The chloro and carbonyl groups may reduce metabolic degradation compared to analogs with nitro or methyl groups.
- Bioavailability : Pyrrolidine’s flexibility could enhance binding kinetics relative to rigid heterocycles (e.g., pyridazine in I-6230) .
Biological Activity
Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate, a compound characterized by its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 423.9 g/mol. The compound features a quinoline core that is known for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell signaling pathways, contributing to its antiproliferative effects.
- Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes, potentially leading to cell lysis and death .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.85 | DNA intercalation |
| A549 | 4.53 | Enzyme inhibition |
| HeLa | 6.30 | Apoptosis induction |
These findings indicate that the compound's efficacy is comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits potent activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Case Study: Anticancer Efficacy
A study published in MDPI highlighted the effectiveness of this compound against the MCF-7 breast cancer cell line. The compound was found to induce significant apoptosis through the activation of caspase pathways, with a notable increase in caspase-3 levels observed during treatment .
Research Findings on Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, suggesting its potential utility in treating biofilm-associated infections .
Q & A
Q. What are the common synthetic routes for Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate?
- Methodological Answer : The compound is typically synthesized via coupling reactions between quinoline derivatives and benzoate esters. For example, a quinoline core (e.g., 4-chloroquinoline) can react with ethyl 3-aminobenzoate in the presence of sodium acetate and HCl under reflux conditions . Post-synthesis, purification is achieved using silica gel chromatography with gradients of ethyl acetate/hexane. Yields vary (53–81%) depending on reaction optimization, such as temperature control (80–100°C) and catalyst selection (e.g., triethylamine or PyBop for amide bond formation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign aromatic protons (δ 8.6–7.2 ppm for quinoline and benzoate moieties) and carbonyl signals (δ 165–170 ppm for pyrrolidine-1-carbonyl) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 450–470) and purity .
- IR Spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹) and amine/amide N-H bonds (3230–3300 cm⁻¹) . Cross-validation with X-ray crystallography (using SHELX programs) resolves ambiguous structural features .
Q. How are impurities and degradation products identified during synthesis?
- Methodological Answer : Impurities (e.g., hydrolyzed benzoic acid derivatives or unreacted intermediates) are monitored via HPLC with C18 columns and UV detection (254 nm). Reference standards for related compounds (e.g., ethyl benzoate derivatives in ) enable spike-in experiments to identify retention times . LC-HRMS quantifies trace impurities (<0.1%) and characterizes degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Catalysts : Compare Pd(OAc)₂ vs. CuI for coupling efficiency .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; switch to dichloromethane for milder conditions .
- Temperature : Microwave-assisted synthesis (e.g., 160°C, 30 min) reduces reaction time vs. conventional reflux (12–24 h) . Post-reaction, fractional crystallization (e.g., ethyl acetate/hexane) removes polymeric byproducts .
Q. How to resolve contradictions in NMR data for structural elucidation?
- Methodological Answer : Contradictions (e.g., overlapping aromatic signals) are addressed via:
- 2D NMR (HSQC, HMBC): Correlate proton-carbon couplings to distinguish quinoline C4-amino vs. benzoate ester groups .
- X-ray crystallography : Refine crystal structures using SHELXL (e.g., C–Cl bond length validation) .
- Isotopic labeling : Introduce deuterated solvents (DMSO-d₆) to suppress exchangeable proton interference .
Q. What methodologies are used to evaluate in vitro biological activity?
- Methodological Answer :
- Cell-based assays : Test cytotoxicity (MTT assay) and target engagement (e.g., DNA methyltransferase inhibition) at 1–100 µM concentrations .
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine-carbonyl group to assess steric/electronic effects on potency. For example, replace pyrrolidine with piperazine and compare IC₅₀ values .
Q. How to analyze degradation pathways under accelerated stability conditions?
- Methodological Answer : Conduct forced degradation studies :
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 h) to identify ester hydrolysis products (e.g., benzoic acid) .
- Photolysis : Expose to UV light (365 nm) and monitor quinoline ring oxidation via LC-HRMS (m/z shifts +16 for epoxides) .
- Thermal stress : Heat at 80°C for 48 h; track dimerization byproducts using SEC-MALS .
Q. What computational approaches support SAR and target prediction?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., DNA methyltransferase). Prioritize compounds with docking scores <-8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR models : Train on IC₅₀ data from analogues (e.g., trifluoromethyl vs. chloro substituents) to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
